molecular formula C12H11ClN2O B6275380 6-(6-chloropyridin-3-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile CAS No. 2763760-36-5

6-(6-chloropyridin-3-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile

Cat. No.: B6275380
CAS No.: 2763760-36-5
M. Wt: 234.7
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Description

6-(6-chloropyridin-3-yl)-2-oxaspiro[33]heptane-6-carbonitrile is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-chloropyridin-3-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a suitable precursor under basic conditions, followed by functional group transformations to introduce the desired substituents. The reaction conditions often include the use of solvents like acetonitrile and bases such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(6-chloropyridin-3-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce various functional groups such as halides or amines .

Scientific Research Applications

6-(6-chloropyridin-3-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(6-chloropyridin-3-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(6-chloropyridin-3-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile is unique due to its specific substituents and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

2763760-36-5

Molecular Formula

C12H11ClN2O

Molecular Weight

234.7

Purity

95

Origin of Product

United States

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